1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid CAS number
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid CAS number
An In-depth Technical Guide to 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS: 6595-00-2): A Cornerstone Scaffold for Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical properties, robust synthetic methodologies, and its strategic application as a versatile scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this benzimidazole derivative.
Chemical Identity and Physicochemical Profile
1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a substituted benzimidazole, a class of heterocyclic compounds renowned for its prevalence in bioactive molecules and FDA-approved pharmaceuticals.[1] The strategic placement of two methyl groups and a carboxylic acid functional group provides a unique combination of steric and electronic properties, along with a crucial handle for synthetic elaboration.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6595-00-2 | [2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| IUPAC Name | 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid | |
| Synonyms | 2,3-dimethylbenzimidazole-5-carboxylic acid | [2] |
| Physical Form | Powder or crystals | |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 244 |[2] |
The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole ring system is a cornerstone of medicinal chemistry, often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This structural motif is present in numerous clinically successful drugs. Its bioactivity stems from its bicyclic, aromatic nature, which allows it to mimic endogenous purine structures and engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions within protein binding sites. The diverse biological activities associated with benzimidazole derivatives include anticancer, antimicrobial, and antiviral properties.[4][5][6]
Caption: Key substitution points on the benzimidazole core for the target molecule.
Synthesis and Mechanistic Insights
The synthesis of substituted benzimidazoles is a well-established field, with the Phillips-Ladenburg condensation being a cornerstone method.[7] This approach typically involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions.
For 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid, a logical and field-proven synthetic strategy begins with a suitably substituted benzene ring, which is elaborated into the diamine precursor before the final cyclization step.
Causality in Experimental Design: The choice of starting material is critical. A common approach is to begin with a 4-amino-3-nitrobenzoic acid derivative. The nitro group serves as a precursor to the second amine and directs the regiochemistry. The existing amino group is first acetylated for protection and to introduce the future C2-methyl group. The N1-methyl group is installed via alkylation. Subsequent reduction of the nitro group unmasks the second amine, setting the stage for the final acid-catalyzed cyclization to form the imidazole ring.
Protocol 3.1: Representative Synthetic Protocol
This protocol is a self-validating system based on established chemical transformations for benzimidazole synthesis.[8][9]
Step 1: N-Acetylation and N-Methylation of 4-Amino-3-nitrobenzoic acid
-
Suspend 4-amino-3-nitrobenzoic acid in acetic anhydride.
-
Heat the mixture to reflux for 2 hours to achieve N-acetylation. Cool and isolate the intermediate.
-
Dissolve the acetylated product in a suitable polar aprotic solvent (e.g., DMF).
-
Add a base such as potassium carbonate (K₂CO₃), followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate) at room temperature.
-
Stir for 12-18 hours until methylation of the amide nitrogen is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reduction proceeds at room temperature and its completion is monitored by TLC.
-
Upon completion, neutralize the reaction mixture and extract the resulting diamine.
Step 3: Cyclization to form the Benzimidazole Ring
-
The intermediate from Step 2 is an N-acetyl, N-methyl diamine. This structure is primed for cyclization.
-
Heat the diamine intermediate in 4M hydrochloric acid (HCl) or polyphosphoric acid (PPA) to drive the intramolecular condensation and dehydration.[9]
-
The acidic conditions catalyze the attack of the free amine onto the acetyl carbonyl, followed by dehydration to form the imidazole ring.
-
After refluxing for 4-6 hours, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid.
Caption: A representative workflow for the synthesis of the title compound.
Applications in Drug Discovery and Development
The true value of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid lies in its utility as a molecular scaffold for building libraries of drug candidates.
-
Synthetic Handle: The carboxylic acid at the C6 position is an exceptionally versatile functional group. It is readily activated for amide bond formation with a diverse array of primary and secondary amines, enabling the rapid generation of large chemical libraries through parallel synthesis. This strategy has been successfully employed to create series of N-substituted carboxamides from benzimidazole precursors.[10]
-
Structural Rigidity and Vectorial Control: The N1-methyl group locks the tautomeric form of the imidazole ring, providing a fixed and predictable geometry. This is crucial for computational modeling and structure-activity relationship (SAR) studies, as it removes ambiguity in how the molecule presents itself to a biological target.
-
Modulation of Physicochemical Properties: The C2-methyl group can influence the molecule's conformation and metabolic stability. The overall scaffold provides a balance of lipophilic and polar features that fits well within the parameters for oral bioavailability (e.g., Lipinski's Rule of Five).[9]
Caption: Use of the title compound as a scaffold for library synthesis.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential. Based on available safety data, this compound should be handled with care.
-
GHS Hazard Statements:
-
Precautions:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
-
References
-
(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - ResearchGate. Available from: [Link]
-
Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Available from: [Link]
-
Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review - Taylor & Francis. Available from: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - ACS Publications. Available from: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC. Available from: [Link]
-
1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid | C10H10N2O2 | CID 45078627 - PubChem. Available from: [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - MDPI. Available from: [Link]
-
Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents - JOCPR. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. Available from: [Link]
-
Imidazole and its derivatives as potential candidates for drug development - ResearchGate. Available from: [Link]
-
Imidazole and its derivatives as potential candidates for drug development. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid | C10H10N2O2 | CID 45078627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-dimethyl-1H-1,3-benzodiazole-6-carboxylic acid | 6595-00-2 [sigmaaldrich.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole and its derivatives as potential candidates for drug development | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. applications.emro.who.int [applications.emro.who.int]
